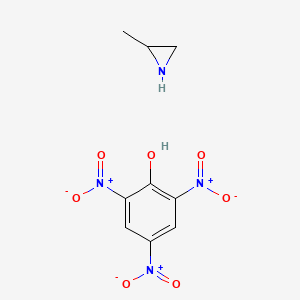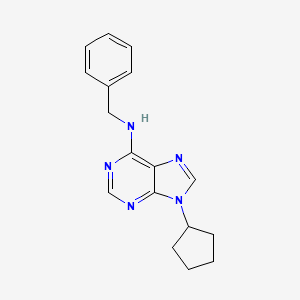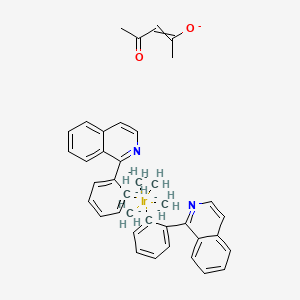
2-Methylaziridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylaziridine;2,4,6-trinitrophenol is a compound formed by the combination of 2-methylaziridine and 2,4,6-trinitrophenolThis compound is known for its explosive properties and is used in various applications, including scientific research and industrial processes .
Vorbereitungsmethoden
The synthesis of 2-Methylaziridine;2,4,6-trinitrophenol involves the reaction between 2-methylaziridine and 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the explosive nature of the compound .
Analyse Chemischer Reaktionen
2-Methylaziridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur, especially targeting the nitro groups in 2,4,6-trinitrophenol, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylaziridine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of explosives and other industrial processes requiring nitroaromatic compounds .
Wirkmechanismus
The mechanism of action of 2-Methylaziridine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol play a significant role in its reactivity and interactions. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methylaziridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a toluene ring instead of a phenol ring.
2,4-Dinitrophenol: This compound has two nitro groups instead of three and lacks the aziridine component.
2-Nitrophenol: It has only one nitro group and is less reactive compared to 2,4,6-trinitrophenol.
The uniqueness of this compound lies in its combination of the aziridine ring and the highly reactive trinitrophenol component, making it distinct in its chemical properties and applications .
Eigenschaften
CAS-Nummer |
21384-39-4 |
|---|---|
Molekularformel |
C9H10N4O7 |
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
2-methylaziridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-4-3/h1-2,10H;3-4H,2H2,1H3 |
InChI-Schlüssel |
DZOFCGKSVFUCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)






![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)

